molecular formula C7H7IN2O2 B3084775 2-iodo-N-methyl-4-nitroaniline CAS No. 114274-12-3

2-iodo-N-methyl-4-nitroaniline

Cat. No. B3084775
CAS RN: 114274-12-3
M. Wt: 278.05 g/mol
InChI Key: HELXUVVYCHLMIX-UHFFFAOYSA-N
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Description

“2-iodo-N-methyl-4-nitroaniline” is a chemical compound with the molecular formula C7H7IN2O2 . It is a derivative of aniline, which is an aromatic amine . This compound is related to 4-nitroaniline and N-methyl-4-nitroaniline .

Scientific Research Applications

Nonlinear Optical Applications

The compound 4-methyl-2-nitroaniline, which is structurally similar to 2-iodo-N-methyl-4-nitroaniline, has been used in the growth of single crystals for nonlinear optical applications . These applications include frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage .

Optical Switching

The 4-methyl-2-nitroaniline single crystal may be used for optical switching applications . Optical switches are key components in modern telecommunication networks and data centers.

Synthesis of Other Compounds

2-Iodo-4-nitroaniline can be used to synthesize other compounds. For example, it can be used to synthesize 2-iodo-4-nitrobenzonitrile via reaction with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .

Characterization of Nonlinear Optical Coefficients

The compound N-benzyl-2-methyl-4-nitroaniline, which is structurally similar to 2-iodo-N-methyl-4-nitroaniline, has been used in the characterization of all second-order nonlinear optical coefficients . This is important for the development of optical signal-processing devices in information-telecommunication systems .

Photorefractive Polymers

The compound 2-methoxy-4-nitroaniline, which is structurally similar to 2-iodo-N-methyl-4-nitroaniline, is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies . Photorefractive polymers have applications in holography, optical data storage, and optical computing .

Determination of Catechol Derivatives

Due to the absorption spectrum associated with 4-nitroaniline, it is used to determine catechol derivatives in syntheses . Catechol derivatives have various applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-iodo-N-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXUVVYCHLMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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